BenchChemオンラインストアへようこそ!

Achminaca

cannabinoid pharmacology CB1 receptor agonist SCRA potency

ACHMINACA is the least potent indazole-core SCRA in its class (EC50=159 nM), establishing it as an essential low-potency anchor for SAR studies and CB1 assay harmonization. Its adamantyl carboxamide moiety confers resistance to human carboxylesterase hydrolysis, ensuring parent compound stability in biological matrices for reliable LC-MS/MS method validation. Ideal for forensic proficiency testing and cannabinoid pharmacology research.

Molecular Formula C25H33N3O
Molecular Weight 391.5 g/mol
CAS No. 1400742-33-7
Cat. No. B2672532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAchminaca
CAS1400742-33-7
Molecular FormulaC25H33N3O
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CN2C3=CC=CC=C3C(=N2)C(=O)NC45CC6CC(C4)CC(C6)C5
InChIInChI=1S/C25H33N3O/c29-24(26-25-13-18-10-19(14-25)12-20(11-18)15-25)23-21-8-4-5-9-22(21)28(27-23)16-17-6-2-1-3-7-17/h4-5,8-9,17-20H,1-3,6-7,10-16H2,(H,26,29)
InChIKeyACFKPINHOINOFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





ACHMINACA (CAS 1400742-33-7) – An Indazole-Based Synthetic Cannabinoid Reference Standard for Forensic and Pharmacological Research


ACHMINACA (also known as A-CHMINACA, Adamantyl-CHMINACA, SGT-37) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class. It is characterized by an indazole core substituted with a cyclohexylmethyl group at the N1 position and an adamantyl carboxamide moiety at the C3 position [1]. This compound is primarily utilized as an analytical reference standard in forensic toxicology, clinical research, and cannabinoid pharmacology studies .

Why Substituting ACHMINACA with Structurally Similar SCRAs Can Compromise Experimental Validity and Risk Assessment


The synthetic cannabinoid receptor agonist (SCRA) class exhibits profound structural heterogeneity, with minor molecular modifications translating into large differences in CB1 receptor potency, efficacy, and metabolic stability [1]. ACHMINACA is distinguished by its adamantyl carboxamide group, which confers resistance to hydrolysis by human carboxylesterases, thereby extending its biological half-life relative to ester-containing SCRAs [2]. Direct substitution of ACHMINACA with indazole analogs lacking this adamantyl moiety or featuring alternative pendant groups (e.g., tert-butyl esters) yields markedly different in vitro CB1 activation profiles [3], invalidating cross-study comparisons and undermining the reliability of forensic quantification or pharmacological risk assessments. The quantitative evidence below substantiates that ACHMINACA occupies a distinct potency and stability niche that cannot be emulated by generic in-class replacements.

ACHMINACA Differential Evidence: Quantitative Potency and Stability Comparisons Against Key SCRA Comparators


CB1 Receptor Potency: ACHMINACA Exhibits 21-Fold Lower Potency than AB-CHMINACA, Enabling Distinct Pharmacological Profiling

ACHMINACA activates the human CB1 receptor with an EC50 of 159 nM [1]. In contrast, the closely related analog AB-CHMINACA, which replaces the adamantyl group with an isobutyl carboxamide, exhibits an EC50 of 7.4 nM [2]. This represents a 21.5-fold difference in potency. This quantitative disparity underscores that the adamantyl substitution in ACHMINACA significantly attenuates CB1 activation relative to the isobutyl-containing AB-CHMINACA.

cannabinoid pharmacology CB1 receptor agonist SCRA potency

Potency Ranking Within a Cohort of 12 SCRAs: ACHMINACA Defines the Upper Boundary of the Indazole Core Potency Range

In a live cell-based nanoluciferase complementation reporter assay monitoring CB1 activation via β-arrestin 2 recruitment, ACHMINACA was evaluated alongside 11 other recently emerged SCRAs [1]. The indazole-core SCRAs displayed a potency range of EC50 = 2.33–159 nM, with ACHMINACA representing the least potent indazole derivative in the set [1]. In contrast, the most potent indazole compounds in the study—MDMB-4en-PINACA, ADB-BINACA, and 4F-MDMB-BINACA—exhibited EC50 values of 2.33 nM, 6.36 nM, and 7.39 nM, respectively [1]. This 68-fold span within the same core scaffold highlights ACHMINACA's utility as a low-potency reference point for calibrating CB1 activation assays and establishing structure-activity boundaries.

SCRA profiling CB1 agonist structure-activity relationship

Comparative CB1 Activation in a Multi-Laboratory SCRA Panel: ACHMINACA Potency Aligns with MMB-022 but Remains Sub-Nanomolar Relative to Ultra-Potent Analogs

In a comprehensive in vitro characterization of 18 potential SCRAs conducted by the Swedish Public Health Agency, ACHMINACA exhibited an EC50 of 159 nM for CB1 receptor activation [1]. This potency is comparable to MMB-022 (EC50 = 171 nM) but significantly lower than ultra-potent compounds such as 5F-CUMYL-PINACA (EC50 = 2.2 nM) [1]. The range of EC50 values across the panel spanned 2.2–171 nM, placing ACHMINACA at the less potent end of the spectrum. This cross-study consistency (159 nM vs. the 159 nM reported elsewhere) reinforces ACHMINACA's reproducible moderate potency profile, distinguishing it from both high-potency and inactive SCRA subclasses.

CB1 agonist screening forensic toxicology risk assessment

Metabolic Stability Advantage: ACHMINACA Resists Carboxylesterase Hydrolysis, Extending Analytical Detection Window Relative to Ester-Containing SCRAs

Unlike ester-containing synthetic cannabinoids (e.g., MDMB-4en-PINACA, 4F-MDMB-BINACA), ACHMINACA is not hydrolyzed by human carboxylesterases due to its adamantyl carboxamide structure [1]. This metabolic stability prolongs the compound's in vivo half-life, increasing the detection window in biological matrices. In contrast, ester-linked SCRAs undergo rapid hydrolysis to inactive carboxylic acid metabolites, limiting their detectability in post-mortem or urine samples [2]. While direct comparative half-life data are not available, this qualitative difference in metabolic fate is a critical consideration for forensic and clinical laboratories selecting reference standards for method development and validation.

SCRA metabolism forensic detection in vivo half-life

Comprehensive Analytical Characterization Enables Orthogonal Confirmation in Forensic Casework

A dedicated analytical study by Dybowski et al. (2021) provides the most detailed and comprehensive analytical data for ACHMINACA to date, including GC-MS, HR-LC-MS, crystal X-ray diffraction, NMR, Raman, and IR spectroscopy [1]. This multi-technique characterization allows for orthogonal confirmation of ACHMINACA identity in seized materials or biological specimens, a capability that is not uniformly available for all emerging SCRAs. In contrast, many comparator SCRAs (e.g., MMB-022, 5C-AKB48) lack similarly extensive published analytical reference data, increasing the risk of misidentification or false negatives in forensic workflows.

forensic analysis analytical chemistry reference standard

Optimal Research and Forensic Applications for ACHMINACA (CAS 1400742-33-7) Based on Evidence-Driven Differentiation


Forensic Toxicology Reference Standard for Method Development and Validation

Given its reproducible moderate CB1 potency (EC50 = 159 nM) [1] and extensive analytical characterization [2], ACHMINACA is ideally suited as a calibration and quality control standard in GC-MS, LC-MS/MS, and HRMS methods for detecting SCRA intake in urine, blood, or post-mortem samples. Its metabolic stability [3] ensures that parent compound remains detectable in biological matrices, facilitating method validation studies.

Pharmacological Profiling of Structure-Activity Relationships (SAR) in Cannabinoid Receptor Research

ACHMINACA's position as the least potent indazole-core SCRA in a 12-compound panel (EC50 = 159 nM) [1] makes it an invaluable tool for SAR studies. Researchers can use ACHMINACA as a low-potency anchor to define the lower bound of CB1 activation for indazole derivatives, enabling precise quantification of the potency gains conferred by substituents such as tert-butyl esters or fluorinated alkyl chains.

Cross-Laboratory Proficiency Testing and Inter-Study Comparability

The consistent reporting of ACHMINACA's EC50 (159 nM) across independent studies [1] [2] establishes it as a reliable benchmark compound for harmonizing CB1 activation assays across different laboratories and experimental platforms. Procurement of ACHMINACA allows forensic and research institutions to participate in proficiency testing schemes with a well-characterized, moderately potent SCRA.

Metabolic Stability Studies and In Vivo Detection Window Extension

The adamantyl carboxamide moiety of ACHMINACA confers resistance to human carboxylesterase hydrolysis [3], in stark contrast to ester-containing SCRAs. This property makes ACHMINACA an essential reference compound for developing analytical methods targeting metabolically stable synthetic cannabinoids and for investigating the impact of metabolic stability on in vivo pharmacokinetics and detection windows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Achminaca

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.